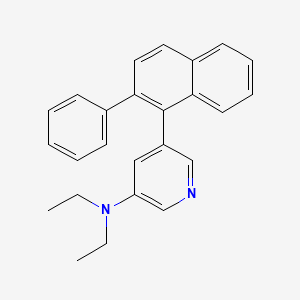
3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine is a complex organic compound with the molecular formula C25H24N2. It is known for its unique structural features, which include a pyridine ring substituted with a naphthalene moiety and diethylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through Friedel-Crafts acylation.
Pyridine Ring Formation: The naphthalene derivative is then subjected to a cyclization reaction to form the pyridine ring.
Introduction of Diethylamine Groups: Finally, the diethylamine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions, often under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-4-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-2-amine
Uniqueness
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
612086-28-9 |
|---|---|
Molecular Formula |
C25H24N2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)22-16-21(17-26-18-22)25-23-13-9-8-12-20(23)14-15-24(25)19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3 |
InChI Key |
CWZVKKPMOUEJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CN=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


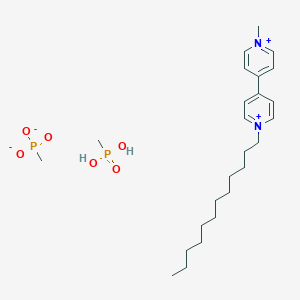
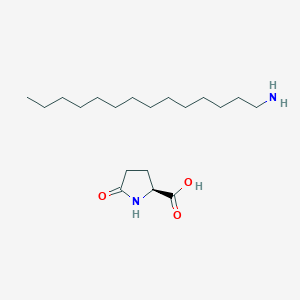


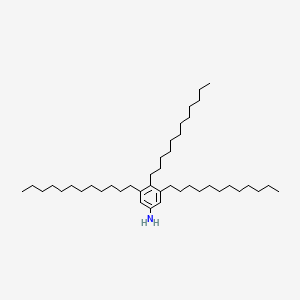

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
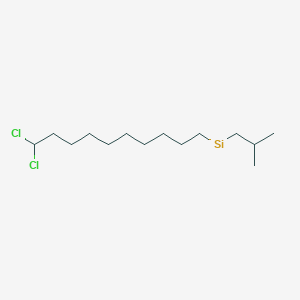
![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
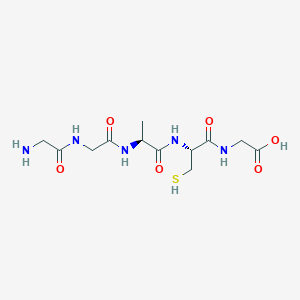
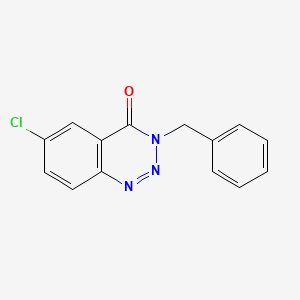
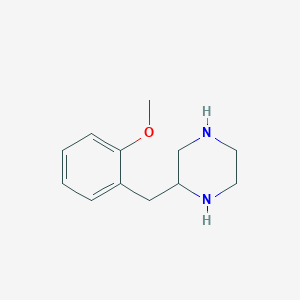
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
